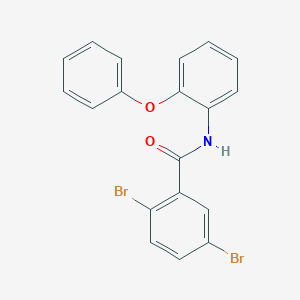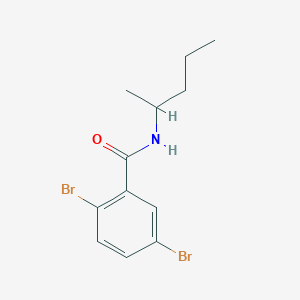
N-(2-phenoxyphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)pentanamide, commonly known as PPAA, is a chemical compound that belongs to the class of amides. It has a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol. PPAA is a white crystalline powder that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of PPAA is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and altering their reactivity. PPAA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
PPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PPAA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. PPAA has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using PPAA in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the reactivity of metal ions in a range of chemical reactions. However, one limitation of using PPAA is its potential toxicity. PPAA has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PPAA. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for PPAA in these applications. Another area of interest is the development of new PPAA-based catalysts for use in chemical reactions. By modifying the structure of PPAA, it may be possible to create catalysts with improved reactivity and selectivity.
合成法
PPAA can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with ammonia to yield PPAA.
科学的研究の応用
PPAA has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a ligand for metal ions. PPAA has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and cobalt. These complexes have been used as catalysts in a range of chemical reactions, including oxidation and reduction reactions.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)pentanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-13-17(19)18-15-11-7-8-12-16(15)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
InChIキー |
FIWHSCUQTUGFCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
正規SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
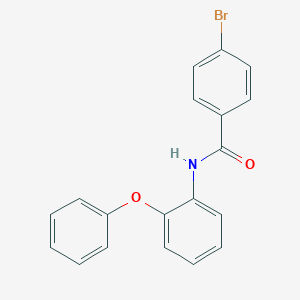
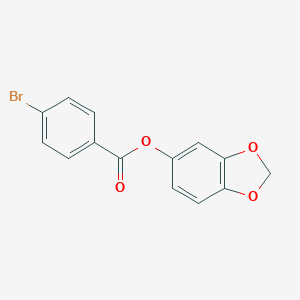
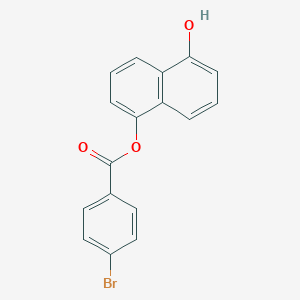
![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
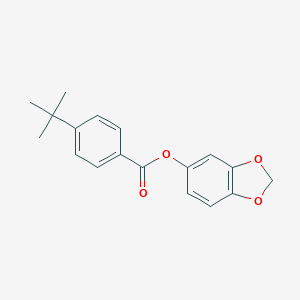
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)

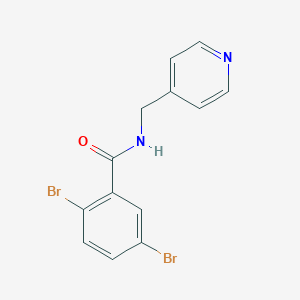
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
